molecular formula C19H19FN2O3S2 B6481320 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 895475-34-0

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B6481320
CAS No.: 895475-34-0
M. Wt: 406.5 g/mol
InChI Key: SLZWRCVGBGSREO-UHFFFAOYSA-N
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic organic compound featuring a bicyclic benzothiophen core substituted with a cyano group at position 3 and a methyl group at position 5. The propanamide side chain is modified with a 4-fluorobenzenesulfonyl moiety, which enhances its electronic and steric properties.

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S2/c1-12-2-7-15-16(11-21)19(26-17(15)10-12)22-18(23)8-9-27(24,25)14-5-3-13(20)4-6-14/h3-6,12H,2,7-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZWRCVGBGSREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzothiophen-2-yl propanamide derivatives. Below is a comparative analysis with structurally related compounds, focusing on molecular properties, substituent effects, and inferred biological relevance.

Structural and Molecular Comparisons

Compound Name (CAS or Source) Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₉H₁₉FN₂O₃S₂ ~436.12 (Exact Mass)* 4-Fluorobenzenesulfonyl
3-(Benzenesulfonyl) analog (868676-27-1) C₁₉H₂₀N₂O₃S₂ 388.5 Benzenesulfonyl
3-Phenoxy analog (476295-81-5) C₁₉H₂₀N₂O₂S 340.44 Phenoxy
3-Chloro analog (sc-346731) C₁₄H₁₆ClN₂OS 310.81 Chloro
4-(4-Chloro-2-methylphenoxy) butanamide analog C₂₂H₂₆ClN₂O₂S 436.98 Chloromethylphenoxy, butanamide chain

*Exact mass inferred from , which lists a structurally related compound (Exact Mass: 436.12052) .

Substituent Effects on Physicochemical Properties

  • 4-Fluorobenzenesulfonyl vs. Benzenesulfonyl (): The fluorine atom in the target compound increases electronegativity and lipophilicity compared to the non-fluorinated benzenesulfonyl analog. This modification may enhance membrane permeability and metabolic stability, critical for drug bioavailability .
  • Sulfonyl vs. Phenoxy/Chloro Substituents (): The sulfonyl group (polar, hydrogen-bond acceptor) contrasts with the phenoxy (moderately polar) and chloro (electron-withdrawing but less polar) groups. Sulfonyl derivatives typically exhibit stronger binding to proteins (e.g., kinases, proteases) due to their ability to form stable interactions with active-site residues .
  • Propanamide vs. Shorter chains (propanamide) may favor tighter binding in constrained active sites .

Q & A

Q. What comparative frameworks validate the uniqueness of this compound against analogs?

  • Answer :
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing fluorobenzene with chlorobenzene) .
  • Crystallography : Compare X-ray structures to identify conformational differences impacting bioactivity .

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